An In-Depth Technical Guide to the Synthesis and Characterization of N-isopropyl-2-nitrobenzenesulfonamide
An In-Depth Technical Guide to the Synthesis and Characterization of N-isopropyl-2-nitrobenzenesulfonamide
This guide provides a comprehensive overview of the synthesis and detailed characterization of N-isopropyl-2-nitrobenzenesulfonamide, a valuable compound in organic synthesis, particularly as a protected form of isopropylamine. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's preparation and analytical verification.
Introduction: The Significance of 2-Nitrobenzenesulfonamides
2-Nitrobenzenesulfonamides, often referred to as "nosyl amides," are crucial protecting groups for primary and secondary amines in multi-step organic synthesis.[1][2] The 2-nitrobenzenesulfonyl (Ns) group, introduced by Fukuyama, offers distinct advantages over other sulfonyl protecting groups like the tosyl group.[3][4] Its primary benefit lies in the mild conditions required for its removal, typically involving a thiol-mediated nucleophilic aromatic substitution.[3][5] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups, a critical feature in the synthesis of complex molecules such as pharmaceuticals and natural products.[6]
N-isopropyl-2-nitrobenzenesulfonamide serves as a stable, crystalline solid, facilitating its handling and purification. It is an important intermediate for introducing the isopropylamino moiety in a controlled manner. The synthesis involves a straightforward reaction between 2-nitrobenzenesulfonyl chloride and isopropylamine.
Synthesis of N-isopropyl-2-nitrobenzenesulfonamide
The synthesis of N-isopropyl-2-nitrobenzenesulfonamide is achieved through the nucleophilic substitution reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine. A base is required to neutralize the hydrochloric acid generated during the reaction.
Reaction Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of the nitrogen atom of isopropylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the HCl produced, driving the reaction to completion and preventing the protonation of the starting amine.[7][8] Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.[7]
Caption: Reaction mechanism for the synthesis of N-isopropyl-2-nitrobenzenesulfonamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted 2-nitrobenzenesulfonamides.[7][9]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | 221.62 | 10.0 | 2.22 g |
| Isopropylamine | 75-31-0 | 59.11 | 11.0 | 0.96 mL |
| Triethylamine | 121-44-8 | 101.19 | 11.0 | 1.53 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL |
| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | - | 20 mL |
| Brine | - | - | - | 20 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | - | For recrystallization |
| Hexane | 110-54-3 | 86.18 | - | For recrystallization |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzenesulfonyl chloride (2.22 g, 10.0 mmol).
-
Dissolve the sulfonyl chloride in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, mix isopropylamine (0.96 mL, 11.0 mmol) and triethylamine (1.53 mL, 11.0 mmol).
-
Slowly add the amine/base mixture to the stirred solution of 2-nitrobenzenesulfonyl chloride over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude N-isopropyl-2-nitrobenzenesulfonamide is typically purified by recrystallization to yield a pure, crystalline solid.[10][11][12][13]
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate/hexane (1:1).
-
Dry the crystals under vacuum to obtain pure N-isopropyl-2-nitrobenzenesulfonamide.
Caption: Workflow for the purification of N-isopropyl-2-nitrobenzenesulfonamide.
Characterization of N-isopropyl-2-nitrobenzenesulfonamide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | m | 1H | Ar-H (ortho to SO₂NH) |
| ~7.6 - 7.8 | m | 3H | Ar-H |
| ~5.0 - 5.2 | d | 1H | NH |
| ~3.6 - 3.8 | sept | 1H | CH (isopropyl) |
| ~1.1 - 1.2 | d | 6H | CH₃ (isopropyl) |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and instrument used.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-NO₂ |
| ~135 - 120 | Aromatic Carbons |
| ~46 | CH (isopropyl) |
| ~23 | CH₃ (isopropyl) |
Note: The chemical shifts are approximate.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3300 | N-H stretch |
| ~3100 | Aromatic C-H stretch |
| ~1530, ~1350 | N-O stretch (nitro group) |
| ~1340, ~1160 | S=O stretch (sulfonamide) |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule.
Expected Mass Spectrometry Data:
| m/z | Assignment |
| [M+H]⁺ | Molecular ion peak |
| [M-C₃H₇]⁺ | Loss of isopropyl group |
| [M-SO₂]⁺ | Loss of sulfur dioxide |
Note: The exact mass and fragmentation will depend on the ionization method used (e.g., ESI, EI).
Applications in Organic Synthesis
The primary application of N-isopropyl-2-nitrobenzenesulfonamide is as a protected form of isopropylamine. The nosyl group can be readily cleaved under mild conditions, typically using a thiol like thiophenol or mercaptoethanol in the presence of a base such as potassium carbonate or DBU.[5][14][15] This deprotection strategy is compatible with a wide range of other protecting groups, making it highly valuable in complex synthetic routes.[1]
The Fukuyama amine synthesis, which utilizes 2-nitrobenzenesulfonamides, is a powerful method for preparing secondary amines.[3][4] The nosyl-protected amine can be alkylated under Mitsunobu conditions or with an alkyl halide and a weak base, followed by deprotection to yield the secondary amine.[1][7]
Safety and Handling
2-Nitrobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[16] Isopropylamine is a flammable and corrosive liquid. Triethylamine is also flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent.[17]
Conclusion
This technical guide has detailed the synthesis, purification, and comprehensive characterization of N-isopropyl-2-nitrobenzenesulfonamide. The provided protocols are based on established and reliable methods, offering a solid foundation for researchers and scientists. The unique properties of the 2-nitrobenzenesulfonyl protecting group make this compound a valuable tool in modern organic synthesis, particularly for the controlled introduction of the isopropylamino functionality in the development of new chemical entities.
References
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
-
ResearchGate. (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Retrieved from [Link]
-
PubMed. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process.
-
Taylor & Francis Online. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Retrieved from [Link]
-
SpectraBase. (n.d.). benzenesulfonamide, 2-nitro-N-propoxy-. Retrieved from [Link]
- Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl.
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl-4-nitrobenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
Photocleavable Protecting Groups. (n.d.). Retrieved from [Link]
-
PubMed. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane. Retrieved from [Link]
- Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
- Google Patents. (n.d.). Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
SpectraBase. (n.d.). N-Isopropyl-4-nitrobenzamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. How To [chem.rochester.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. 2-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
